molecular formula C6H6O4 B1197355 1,2,4,5-Benzenetetrol CAS No. 636-32-8

1,2,4,5-Benzenetetrol

Cat. No.: B1197355
CAS No.: 636-32-8
M. Wt: 142.11 g/mol
InChI Key: UYQMSQMCIYSXOW-UHFFFAOYSA-N
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Description

1,2,4,5-Benzenetetrol, also known as 1,2,4,5-tetrahydroxybenzene, is an organic compound with the molecular formula C6H6O4. It is a tetrahydroxy derivative of benzene, characterized by the presence of four hydroxyl groups attached to the benzene ring.

Preparation Methods

1,2,4,5-Benzenetetrol can be synthesized through several methods. One common synthetic route involves the hydroxylation of hydroquinone. This reaction typically requires strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions. Another method involves the reduction of 1,2,4,5-benzenetetraldehyde using reducing agents like sodium borohydride .

Industrial production of this compound often involves the catalytic hydrogenation of 1,2,4,5-benzenetetraldehyde. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1,2,4,5-Benzenetetrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

The major products formed from these reactions include quinones, hydroquinone derivatives, and various substituted benzenes.

Mechanism of Action

The mechanism by which 1,2,4,5-benzenetetrol exerts its effects is primarily through its ability to donate hydrogen atoms from its hydroxyl groups. This property allows it to act as an antioxidant, neutralizing free radicals and preventing oxidative damage to cells and tissues. The molecular targets and pathways involved include the scavenging of reactive oxygen species and the inhibition of oxidative stress pathways .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroxybenzene: This isomer has hydroxyl groups at positions 1, 2, 3, and 4 on the benzene ring

    1,2,3,5-Tetrahydroxybenzene: This isomer has hydroxyl groups at positions 1, 2, 3, and 5.

Properties

IUPAC Name

benzene-1,2,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6O4/c7-3-1-4(8)6(10)2-5(3)9/h1-2,7-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQMSQMCIYSXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212975
Record name 1,2,4,5-Benzenetetrol
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Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-32-8
Record name 1,2,4,5-Benzenetetrol
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Record name 1,4,5-Benzenetetrol
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Record name 1,2,4,5-Benzenetetrol
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Record name Benzene-1,2,4,5-tetraol
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Synthesis routes and methods I

Procedure details

2,5-Dihydroxy-1,4-benzoquinone (4.00 g, 28.55 mmol) was suspended in water (50 ml, distilled) followed by Na2S2O4 (10.00 g, 57.47 mmol) and HCl (5.5 g, 55.75 mmol conc. soln.). The mixture was stirred 30 min. at room temperature and evaporated to dryness. The residue was washed with THF (40 ml) and filtered. The THF was evaporated yielding 2.00 g (14.07 mmol, 49.3%) of the title substance.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2,5-Dihydroxy-1,4-benzoquinone (10.00 g, 71.43 mmol) was suspended in water (200 ml, distilled) followed by HCl (6 mL, 142-86 mmol, conc.). Iron (4.00 g, 71.43 mmol, powder) was added and the mixture was stirred 30 minutes at room temperature. The solution was filtered and the solution evaporated to dryness. The product was isolated as a grey brown powder containing some iron complexes. Yield 14.80 g. The product is used as such in the reaction with acetone and P2O5 (Example 5) with no negative effects.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
P2O5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
4 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main reaction pathway used to synthesize 1,2,4,5-Benzenetetrol tetraacetate derivatives?

A1: Recent research highlights a novel synthesis route for this compound tetraacetate derivatives. This method utilizes a simultaneous substitution and reductive acetylation of 2,5-dihydroxy-1,4-benzoquinone using N-containing heterocycles like pyridine, 3-picoline, and acridine in acetic anhydride. [, ]

Q2: Can you provide an example of a specific this compound tetraacetate derivative synthesized using this method and its characterization data?

A2: One example is the synthesis of 3-(4-pyridyl)-1,2,4,5-benzenetetrol tetraacetate. This compound is formed by reacting 2,5-dihydroxy-1,4-benzoquinone with pyridine in acetic anhydride. The researchers characterized the synthesized compound using various spectroscopic techniques including 1H NMR, 13C NMR, IR, and mass spectrometry. [, ]

Q3: Besides the synthesis of the this compound tetraacetate derivatives, what other observations were made during the reaction?

A3: Interestingly, the researchers also managed to isolate complexes formed between the amines (pyridine, 3-picoline, or acridine) and 2,5-dihydroxy-1,4-benzoquinone. These complexes likely act as intermediates in the overall reaction mechanism leading to the formation of the final this compound tetraacetate derivatives. [, ]

  1. New Heterocycles Derived from a Simultaneous Substitution and Reductive Acetylation of 2,5-Dihydroxy-1,4-benzoquinone by N-Containing Heterocycles.
  2. New heterocycles derived from a simultaneous substitution and reductive acetylation of 2,5-dihydroxy-1,4-benzoquinone by N-containing heterocycles.

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